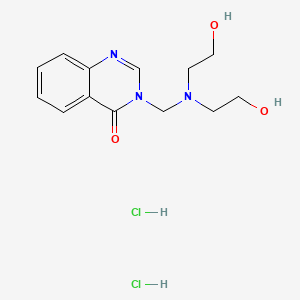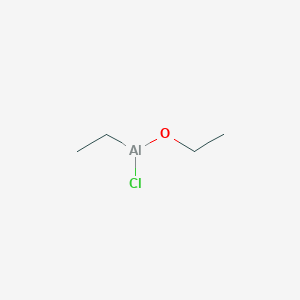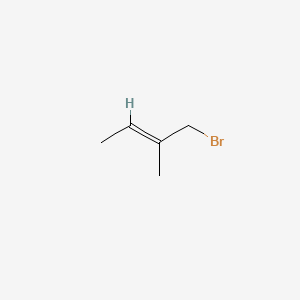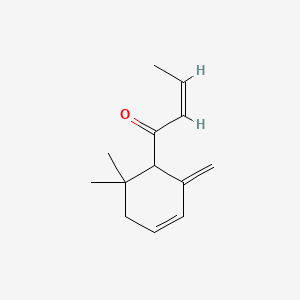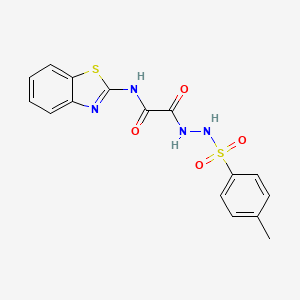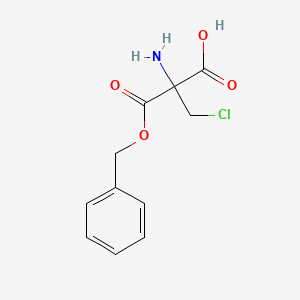
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, a ketone, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . The reaction conditions typically require a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid involves its interaction with various molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, altering the redox state of cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(hydroxymethyl)-3-oxo-3-phenylmethoxypropanoic acid
- 2-Amino-2-(bromomethyl)-3-oxo-3-phenylmethoxypropanoic acid
- 2-Amino-2-(iodomethyl)-3-oxo-3-phenylmethoxypropanoic acid
Uniqueness
2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its hydroxymethyl, bromomethyl, and iodomethyl analogs. This makes it particularly useful in substitution reactions and as a precursor for further functionalization .
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-11(13,9(14)15)10(16)17-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,15) |
InChI Key |
VSLDLJZIYPZOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCl)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



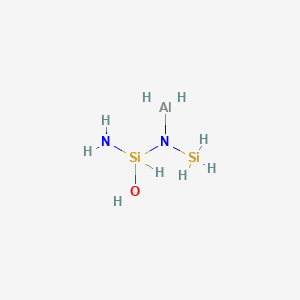
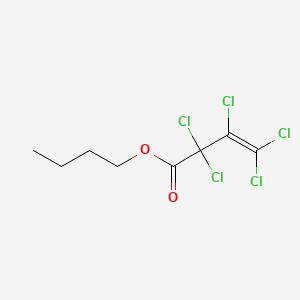
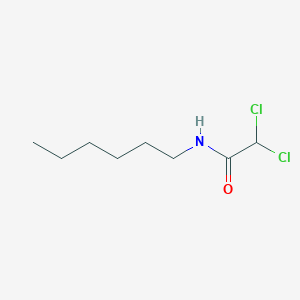
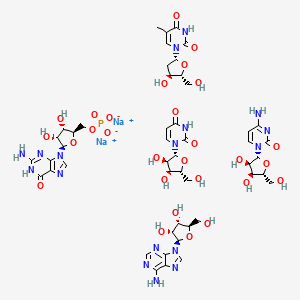


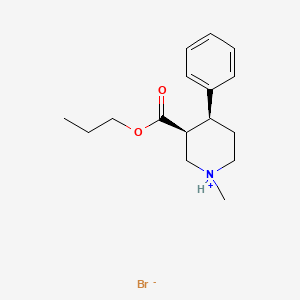
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
